methane;nobelium
Description
Significance of Methane (B114726) as a Fundamental Organic Substrate in Research
Methane (CH₄) is the simplest alkane and the primary component of natural gas. wikipedia.org Its perfectly tetrahedral structure features four strong, equivalent, and nonpolar carbon-hydrogen (C-H) bonds. pcc.eu This high symmetry and bond strength make methane relatively inert and its C-H bonds notoriously difficult to activate. pcc.euosti.gov
In chemical research, methane serves as a benchmark substrate. The activation of its C-H bond is a "holy grail" reaction in catalysis, with enormous potential for converting natural gas into more valuable chemicals like methanol. pnas.orgchemrxiv.org In theoretical studies, its simplicity, with only one carbon and four hydrogen atoms, allows for high-level computational analysis without the complexities of larger molecules. pcc.eu This makes it an ideal probe for studying the reactivity of other chemical species, from transition metal catalysts to exotic atoms like nobelium. aip.orgnih.gov
Historical Development of Theoretical Chemical Studies Involving Exotic Species
The field of theoretical and computational chemistry has evolved in tandem with computer technology. While early quantum mechanics, developed in the 1920s and 30s, laid the groundwork, its application was limited to very simple systems. wikipedia.org It wasn't until the 1970s that the chemical community began to widely recognize the importance of relativistic effects in heavy element chemistry. wikipedia.orgmassey.ac.nz
The development of methods based on the Dirac equation, which incorporates special relativity into quantum mechanics, was a critical step. researchgate.netresearchgate.net Techniques like the Dirac-Fock method, and later, more sophisticated approaches like coupled-cluster (CC) and density functional theory (DFT) that include relativistic corrections, have become essential tools. aps.orgresearchgate.net These advances allow chemists to predict the properties and reactivity of elements that are too short-lived or difficult to produce for experimental study, providing the only viable means to explore the chemistry of many transactinides. gsi.deucl.ac.uk
Rationale and Academic Scope for Investigating Methane-Nobelium Interactions
The academic interest in a methane-nobelium system is not for the purpose of creating a new material, but rather to use it as a model to answer fundamental questions. The rationale for its theoretical investigation includes:
Probing Relativistic Effects: Studying how a nobelium atom, with its unique [Rn]5f¹⁴7s² electron configuration, interacts with the C-H bonds of methane can provide deep insights into how relativity governs the bonding capabilities of superheavy elements. wikipedia.orgwebelements.com
Testing Theoretical Models: The system serves as a stringent benchmark for the accuracy of modern relativistic quantum chemical methods. aps.orgresearchgate.net Comparing calculated results for such an exotic system pushes the boundaries of computational chemistry.
Understanding Reactivity Trends: By computationally modeling the reaction No + CH₄ → H-No-CH₃, scientists can predict properties like reaction barriers and bond energies. aip.org This data helps to place nobelium's reactivity in context with lighter, better-understood metals and its homologs in the periodic table. aip.org
Exploring Fundamental Activation: The interaction represents one of the simplest possible cases of C-H bond activation by a single metal atom, allowing for a detailed analysis of the electronic factors involved.
Overview of Challenges and Methodologies in Transactinide Element Chemistry
The study of transactinides is defined by significant challenges, both experimental and theoretical.
Experimental Challenges:
Production: Extremely low production rates, often just a few atoms per day or week, in large particle accelerator facilities. psi.chcbpf.br
Half-Life: Very short half-lives mean that any chemical experiment must be performed rapidly and efficiently, often on a "one-atom-at-a-time" basis. fiveable.menih.gov
Separation: The desired atoms must be quickly separated from the target material and a multitude of other nuclear reaction products. gsi.de
Theoretical Challenges:
Relativity: The failure of non-relativistic quantum mechanics (based on the Schrödinger equation) requires the use of complex four-component methods based on the Dirac equation or accurate two-component approximations. massey.ac.nzresearchgate.net
Electron Correlation: The large number of electrons in a superheavy atom makes accurately calculating the repulsive forces between them computationally intensive. High-level methods like coupled-cluster are necessary for reliable predictions. aps.orgscispace.com
Computational Cost: The combination of relativistic effects and electron correlation demands immense computational resources, pushing the limits of modern supercomputers. researchgate.net
To overcome these hurdles, chemists rely on a synergistic approach, where sophisticated theoretical calculations guide the design of highly specialized and rapid experimental procedures, such as gas-phase chromatography. gsi.deesf.org
Data Tables
The following tables provide fundamental data for the components of the methane-nobelium system and illustrative theoretical predictions for their interaction.
Table 1: Fundamental Properties of Methane and Nobelium
This table presents established physical and chemical properties for the individual components.
| Property | Methane (CH₄) | Nobelium (No) |
| Atomic/Molecular Weight | 16.04 g/mol byjus.comunacademy.com | byjus.com g/mol testbook.com |
| State at 20°C | Gas pcc.eu | Solid (Predicted) ebsco.comtestbook.com |
| Melting Point | -182.5 °C byjus.comunacademy.com | 827 °C (Predicted) ebsco.comtestbook.com |
| Boiling Point | -161.5 °C byjus.comunacademy.com | Unknown |
| Molecular Geometry | Tetrahedral pcc.eu | Not Applicable |
| Electron Configuration | Not Applicable | [Rn] 5f¹⁴ 7s² webelements.comtestbook.com |
| Most Stable Oxidation State | Not Applicable | +2 wikipedia.orgsciencenotes.org |
| First Ionization Potential | 12.51 eV | 6.62621 eV aps.orgresearchgate.net |
Table 2: Illustrative Predicted Data for a Hypothetical Methane-Nobelium Interaction
This table contains hypothetical data for a theoretical reaction where a nobelium atom activates a C-H bond in methane. These values are not experimental but are representative of what could be calculated using advanced computational models, based on analogous studies of C-H activation by other metal atoms. aip.orgaip.org
| Predicted Parameter | Hypothetical Value | Significance |
| Reaction Type | Oxidative Addition | No + CH₄ → H−No−CH₃ |
| Reaction Barrier (Activation Energy) | High | The relativistic stabilization of nobelium's 7s² electrons makes it relatively unreactive, leading to a significant energy barrier for insertion into the strong C-H bond. aip.org |
| Predicted No-C Bond Length | ~2.4 - 2.6 Å | This distance would indicate the formation of a new chemical bond between the nobelium atom and the methyl fragment. |
| Predicted C-H Bond Elongation | ~0.1 - 0.2 Å | In the transition state, the targeted C-H bond would stretch as it is broken, a key indicator of bond activation. |
| Binding Energy (No-CH₄) | Weak | The initial interaction of a nobelium atom with a methane molecule before the reaction would likely be a weak, non-covalent van der Waals interaction. |
Structure
2D Structure
Properties
Molecular Formula |
C20H80No |
|---|---|
Molecular Weight |
580.0 g/mol |
IUPAC Name |
methane;nobelium |
InChI |
InChI=1S/20CH4.No/h20*1H4; |
InChI Key |
ZYGMIPPRFNJZHB-UHFFFAOYSA-N |
Canonical SMILES |
C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.[No] |
Origin of Product |
United States |
Theoretical Frameworks and Computational Methodologies for Methane Nobelium Systems
Relativistic Quantum Chemical Approaches for Superheavy Elements
For elements in the latter part of the actinide series, like nobelium, the velocity of inner-shell electrons becomes a significant fraction of the speed of light. This leads to substantial relativistic effects, including the contraction of s and p orbitals, the expansion of d and f orbitals, and the significant spin-orbit coupling, which splits orbitals into different energy levels. epj-conferences.orgacs.org These phenomena directly impact the chemical properties of the element, such as its ionization potential and reactivity, making non-relativistic approaches like the standard Schrödinger equation inadequate. scispace.comaps.org Consequently, any meaningful computational study of a system containing nobelium must be built upon a relativistic foundation. epj-conferences.org The ground state electron configuration of nobelium is [Rn] 5f¹⁴ 7s², and its chemistry is heavily influenced by the relativistic stabilization of the 7s orbital. aip.orgperiodictable.com
The most rigorous approach to including relativistic effects is through four-component methods based on the Dirac equation. The Dirac-Hartree-Fock (DHF) method solves the Dirac-Coulomb (or more advanced Dirac-Coulomb-Breit) equation within a self-consistent field (SCF) framework. science.govdntb.gov.ua This method explicitly treats electrons as four-component spinors, inherently including spin as a degree of freedom and accounting for scalar relativistic and spin-orbit coupling effects from first principles. science.govresearchgate.net While highly accurate, DHF calculations are computationally expensive, especially for molecular systems.
Relativistic Density Functional Theory (DFT) offers a more computationally tractable alternative. arxiv.org In this framework, the electron density, rather than the complex many-electron wavefunction, is the fundamental variable. hbni.ac.in Relativistic DFT can be formulated in a four-component manner, using the Dirac-Kohn-Sham equations. science.gov This approach combines the computational efficiency of DFT with the rigorous inclusion of relativity, making it a popular tool for studying large molecules and extended systems containing superheavy elements. epj-conferences.orgrsc.org The accuracy of relativistic DFT calculations is, however, dependent on the chosen exchange-correlation functional, which must be carefully benchmarked for the specific system under investigation. rsc.org
Interactive Table 1: Illustrative Comparison of Theoretical Methods for Nobelium
This table provides a conceptual comparison of the primary relativistic methods applicable to a nobelium-containing system. The values are for illustrative purposes to highlight the expected trade-offs.
| Method | Relativistic Treatment | Computational Cost | Typical Application | Key Dependency |
| Dirac-Hartree-Fock (DHF) | Fully relativistic (four-component) | Very High | Atomic calculations, small diatomics | Basis set quality |
| Relativistic DFT (RDFT) | Fully relativistic (four-component) | High | Molecules, solid-state systems | Exchange-correlation functional |
| Pseudopotential Methods | Effective (two- or one-component) | Moderate | Large molecules, complex systems | Quality of the pseudopotential |
| Coupled Cluster (e.g., RCC) | Fully or effectively relativistic | Extremely High | High-accuracy benchmarks on small systems | Level of excitation (e.g., CCSD, CCSDT) |
All-electron methods, such as the four-component DHF and DFT approaches described above, treat every electron in the system explicitly. researchgate.net While being the most complete, their computational cost can be prohibitive. An alternative strategy is the use of relativistic pseudopotentials, also known as effective core potentials (ECPs). researchgate.net
In this approach, the chemically inert core electrons of the heavy element (nobelium) are replaced by a potential, the ECP, which describes their average effect on the valence electrons. This potential is generated from an atomic all-electron calculation and is designed to implicitly include the relativistic effects (both scalar and spin-orbit) that the core electrons impose on the valence shell. researchgate.netaip.org The explicit quantum mechanical calculation is then performed only on the valence electrons, significantly reducing the computational expense. researchgate.net This makes the study of larger systems, such as the interaction of nobelium with a polyatomic molecule like methane (B114726), more feasible. The quality of pseudopotential calculations is, naturally, highly dependent on the accuracy and reliability of the ECP used. aip.org
The accuracy of any wavefunction-based quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For superheavy elements like nobelium, the basis sets must be extensive and flexible enough to describe the complex behavior of electrons near the nucleus and in the valence region. aip.org
Gaussian-type functions are commonly used, and for relativistic calculations, they must satisfy the kinetic balance condition to avoid issues like "variational collapse." aip.orgacs.org Universal Gaussian Basis Sets (UGBS) have been developed and optimized for elements up to nobelium to provide consistently accurate results. dntb.gov.uaaip.org Optimization of these basis sets involves minimizing the calculated atomic energies, often compared against highly accurate numerical Dirac-Fock results, to ensure a reliable and physically meaningful description of the electronic structure. researchgate.netarxiv.org For correlated calculations, these basis sets must also be augmented with polarization functions (d, f, g, etc.) to accurately capture the distortion of electron clouds during chemical bonding. acs.orgaip.org
Computational Modeling Techniques for Methane-Nobelium Interactions
Modeling the specific interaction between a methane molecule and a nobelium atom requires methods that can accurately describe both the strong covalent C-H bonds within methane and the potential weak interactions or bond formation with the nobelium atom. This involves calculating the potential energy surface of the system to identify stable structures, transition states, and reaction pathways. plos.org
Ab initio molecular dynamics (AIMD) is a powerful technique for simulating the time evolution of a chemical system. nwo.nl In AIMD, the forces acting on the nuclei are calculated "on-the-fly" at each time step using a quantum mechanical method (like DFT). mdpi.comnih.gov This allows for the simulation of chemical reactions and the exploration of complex potential energy surfaces without pre-conceived assumptions about the reaction coordinates.
For a hypothetical methane-nobelium system, AIMD could be used to simulate the collision of a methane molecule with a nobelium atom. nwo.nl Such simulations could reveal the dynamics of the interaction, including whether a stable complex is formed, whether the methane C-H bond is activated and broken, and what transient species might exist. mdpi.comnih.gov This method is particularly valuable for understanding reaction mechanisms that may involve multiple steps or unconventional pathways. mdpi.com
While DFT is often used for geometry optimizations and molecular dynamics due to its efficiency, higher-accuracy methods are typically required for precise energetic calculations. Coupled Cluster (CC) and Configuration Interaction (CI) are considered "gold standard" methods in quantum chemistry for their ability to systematically treat electron correlation. scispace.comhbni.ac.in
Coupled Cluster theory, especially with single, double, and perturbative triple excitations (CCSD(T)), can provide highly accurate energies for systems where a single-reference determinant is a good starting point. aip.org Relativistic versions of CC theory have been applied to nobelium and other actinides to calculate properties like ionization potentials and excitation energies with high precision. aip.orgaps.orgnih.gov
Configuration Interaction (CI) methods solve the electronic Schrödinger (or Dirac) equation by constructing the wavefunction as a linear combination of many electron configurations. aip.org While a full CI is exact for a given basis set, it is computationally impossible for all but the smallest systems. Therefore, truncated CI methods are used. Multireference CI (MRCI) is particularly important for systems with significant static correlation, which could be relevant if there are near-degenerate orbitals in the methane-nobelium interaction complex. aip.org CI methods have been successfully used to study the electronic states of nobelium and its simpler compounds. researchgate.netresearchgate.net Applying these high-accuracy methods to key points on the potential energy surface (identified by DFT, for example) can yield reliable data on binding energies and reaction barriers for the methane-nobelium system.
Interactive Table 2: Illustrative Energetic Data for a Hypothetical No-CH₄ Interaction
This table presents hypothetical data that would be the target of high-accuracy computational studies. The values are purely illustrative to demonstrate the type of research findings that would be sought. Dₑ represents the dissociation energy of the complex, and Eₐ represents the activation energy for C-H bond breaking.
| Method | System | Calculated Property | Hypothetical Value (kJ/mol) |
| Relativistic CCSD(T) | No-CH₄ (Complex) | Dissociation Energy (Dₑ) | 25 |
| Relativistic DFT (revPBE) | No-CH₄ (Complex) | Dissociation Energy (Dₑ) | 21 |
| Relativistic CCSD(T) | H₃C-No-H (Transition State) | Activation Energy (Eₐ) | 150 |
| Relativistic DFT (revPBE) | H₃C-No-H (Transition State) | Activation Energy (Eₐ) | 135 |
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) for Extended Systems
To computationally model a chemical process, such as the interaction of methane with a nobelium atom or a nobelium-containing complex, within a realistic environment (e.g., in solution or embedded in a larger molecular framework), a full quantum mechanical (QM) treatment of the entire system is often computationally prohibitive. wustl.edufrontiersin.org Hybrid QM/MM methods offer a pragmatic and powerful solution by partitioning the system into a chemically active region and its surrounding environment. doi.orgmpg.de
System Partitioning: In a hypothetical methane-nobelium system, the QM region would typically include the nobelium atom and the methane molecule. This is the core area where bond-breaking, bond-forming, and significant electronic structure changes occur. mpg.de The remainder of the system, which might consist of solvent molecules or ligands not directly involved in the reaction, is treated with the computationally less expensive molecular mechanics (MM) force field. wustl.edugromacs.org The total energy of the system is calculated using a combined Hamiltonian that incorporates the energies of the QM and MM regions, as well as their interaction term. wustl.edu
Table 1: QM/MM Partitioning Scheme for a Hypothetical Methane-Nobelium System
| Component | Region | Theoretical Method | Rationale |
| Nobelium Atom | QM | Density Functional Theory (DFT) or higher-level ab initio methods | Accurate description of relativistic effects, electron correlation, and electronic changes during interaction is critical. osti.goviaea.org |
| Methane Molecule | QM | Density Functional Theory (DFT) or higher-level ab initio methods | Essential for modeling the C-H bond activation and changes in molecular orbitals. researchgate.netresearchgate.net |
| Surrounding Ligands/Solvent | MM | Classical Force Field (e.g., AMBER, CHARMM) | Reduces computational cost while accounting for steric and electrostatic influence of the environment. mpg.degromacs.org |
QM/MM Interaction Schemes: The coupling between the QM and MM regions is a critical aspect of the methodology. The most common approach is electrostatic embedding , where the partial charges of the MM atoms are included in the QM Hamiltonian, allowing the QM wavefunction to be polarized by the environment. mpg.degromacs.org This is crucial for accurately describing the electronic structure of the nobelium-methane core, as its properties can be significantly influenced by the surrounding medium. A simpler, less accurate method is mechanical embedding , where the QM/MM electrostatic interactions are treated at the classical level. mpg.de When the boundary between the QM and MM regions severs a covalent bond, "link atoms" (typically hydrogen) are introduced to saturate the valence of the QM atom. gromacs.org
The application of QM/MM methods allows for the study of methane-nobelium systems in complex environments that would otherwise be computationally intractable, providing insights into how a surrounding matrix or solvent could influence potential catalytic activity. diva-portal.orgosti.gov
Validation and Benchmarking of Theoretical Models Against Predicted Heavy Element Chemistry
Given the scarcity and extreme instability of nobelium, experimental data on its chemical compounds and reactions are exceptionally limited. hi-mainz.descienceinfo.com Consequently, theoretical predictions become the primary source of information. However, the reliability of these predictions hinges on the rigorous validation and benchmarking of the underlying computational models. osti.govosti.gov
The chemistry of heavy elements like nobelium is dominated by effects that are negligible for lighter elements. The high nuclear charge accelerates inner-shell electrons to relativistic speeds, leading to significant relativistic effects , such as the contraction of s and p orbitals and the expansion of d and f orbitals. hi-mainz.de This profoundly influences chemical bonding and reactivity. osti.gov Furthermore, the dense manifold of f-orbitals gives rise to strong electron correlation effects. iaea.org
To ensure that a chosen theoretical model can reliably predict the properties of a methane-nobelium system, it must be benchmarked against known data, even if that data is for related systems.
Benchmarking Strategies:
Comparison with Other Actinides: The model's ability to reproduce known experimental or high-level theoretical data for other, better-studied actinides (e.g., uranium, plutonium) is assessed. rsc.orgacs.org Properties such as bond dissociation energies, reaction barriers, and geometries of actinide complexes are used as reference points. rsc.orgmdpi.com
Relativistic Hamiltonians: Different methods for treating relativistic effects, such as the Douglas-Kroll-Hess (DKH) Hamiltonian or the Zero-Order Regular Approximation (ZORA), are compared against more accurate (but computationally expensive) four-component Dirac equation solutions for smaller, model systems. rsc.orgacs.org
Density Functional Selection: A wide array of density functionals (e.g., GGA, hybrid, meta-GGA) are tested. For actinides, hybrid functionals that mix a portion of exact Hartree-Fock exchange are often found to be more accurate for energetics. acs.org
Table 2: Example Benchmarking Data for a Hypothetical Actinide (An)-Methane C-H Activation This table illustrates the type of data that would be calculated to validate a theoretical model, using values analogous to those found in computational studies of methane activation by other metallic complexes. mdpi.comnih.gov
| Property | Functional 1 (e.g., B3LYP) | Functional 2 (e.g., TPSSh) | High-Level Calculation (e.g., CCSD(T)) or Experimental Analogue |
| An-C Bond Length (Å) | 2.35 | 2.32 | 2.30 |
| An-H Bond Length (Å) | 1.98 | 1.95 | 1.94 |
| C-H Activation Energy (ΔG‡, kcal/mol) | 33.5 | 30.1 | ~30 |
| Reaction Energy (ΔG, kcal/mol) | -5.2 | -2.5 | Thermoneutral to slightly exothermic |
The validation process ensures that the chosen computational protocol provides the most accurate possible description for the specific chemical problem. For the hypothetical methane-nobelium interaction, a validated model could then be used to predict key properties, such as the likelihood and mechanism of C-H bond activation, the structure of the resulting complex, and its electronic properties, providing crucial insights into the fundamental chemistry of this superheavy element. osti.govhi-mainz.de
Electronic Structure and Bonding Analysis in Methane Nobelium Interactions
Orbital Interactions and Hybridization Schemes for Hypothetical Methane-Nobelium Adducts
The formation of a stable chemical bond between methane (B114726) and nobelium is not anticipated under normal conditions. Methane is a saturated, nonpolar molecule characterized by strong, localized covalent C-H bonds. quora.comyoutube.com Nobelium, a heavy actinide, has unique electronic properties that dictate its chemical behavior. wikipedia.org Any hypothetical adduct would likely be a transient species governed by weak interactions rather than traditional chemical bonds.
Nobelium (atomic number 102) possesses a ground-state electron configuration of [Rn] 5f¹⁴ 7s². examples.compearson.combyjus.combrainly.com This configuration is notable for its completely filled 5f subshell, which lends significant stability to the element. webqc.org Relativistic effects also contribute to a stabilization of the 7s orbitals. webqc.org
A defining characteristic of nobelium chemistry is its preference for the +2 oxidation state in aqueous solutions, which is unique among the actinides. wikipedia.orgexamples.comrsc.org The formation of the No²⁺ ion, with a [Rn] 5f¹⁴ configuration, is energetically favorable due to the stability of the filled 5f shell. wikipedia.orgwebqc.org While a +3 oxidation state also exists, it is less stable and harder to maintain. scienceinfo.comchemicalengineeringworld.comebsco.com
In any hypothetical complex formation with methane, nobelium would most likely participate via its two 7s valence electrons. examples.comenvironmentalchemistry.com The interaction would likely involve the nobelium atom in its neutral (0) or, if an electron acceptor is present, its +2 oxidation state. Given methane's lack of strong electron-withdrawing or -donating capabilities, the neutral state is the most probable starting point for a weak interaction.
| Property | Value/Description | Reference |
|---|---|---|
| Atomic Number | 102 | byjus.com |
| Electron Configuration | [Rn] 5f¹⁴ 7s² | examples.compearson.combyjus.com |
| Valence Electrons | 7s² | environmentalchemistry.com |
| Common Oxidation States | +2 (most stable), +3 | wikipedia.orgexamples.comchemicalengineeringworld.com |
| First Ionization Potential | 6.626 eV | researchgate.net |
| Electronegativity (Pauling) | 1.3 | environmentalchemistry.com |
Direct chemical bonding between methane and nobelium is highly improbable. The concepts of covalent, ionic, and dative bonding are best applied to more conventional chemical compounds.
Covalent Bonding : This involves the sharing of electrons between atoms, typically nonmetals with similar electronegativities. fsu.edulibretexts.org Methane's C-H bonds are covalent. wou.edu A covalent bond between nobelium (a metal) and either carbon or hydrogen is unlikely due to large differences in electronegativity and orbital energies.
Ionic Bonding : This occurs through the electrostatic attraction between oppositely charged ions, formed by the complete transfer of electrons, usually from a metal to a nonmetal. libretexts.orglibretexts.org While nobelium can form the No²⁺ ion, methane is incapable of accepting electrons to form a stable anion. Therefore, a direct ionic bond is not a viable model for this interaction. Theoretical studies on other nobelium compounds, such as NoH₂, suggest they would be highly ionic. webqc.org
Dative Bonding : This type of covalent bond involves one atom providing both shared electrons. Methane does not possess lone pairs of electrons and is not a Lewis base, making it unable to form a dative bond to a nobelium center.
The interaction, if any, would not be a true chemical bond but rather a weak physical attraction, best described by non-covalent forces.
Energetic Profiles and Stability of Hypothetical Methane-Nobelium Structures
Any hypothetical structure formed between methane and nobelium would be exceedingly unstable from both a nuclear and chemical standpoint.
Nuclear Instability : All isotopes of nobelium are radioactive and decay rapidly. wikipedia.orgebsco.com This inherent nuclear instability means any compound or complex would have a fleeting existence, measured in minutes at the absolute most. wikipedia.org
Chemical Instability : The interaction between methane and nobelium is governed by weak dispersion forces. The binding energy of such an adduct would be extremely low, likely on the order of just a few kJ/mol, comparable to the energy of thermal motion at room temperature. This means the complex would readily dissociate.
The formation of a methane-nobelium adduct is energetically unfavorable and would not represent a stable minimum on a potential energy surface. It would be a transient encounter rather than a distinct chemical species.
| Property | Predicted Value/Description |
|---|---|
| Primary Interaction Type | London Dispersion Forces |
| Expected Binding Energy | Very Low (< 5 kJ/mol) |
| Bond Character | Non-covalent; van der Waals |
| Expected Geometry | Non-directional; dependent on closest approach |
| Charge Transfer | Negligible |
| Chemical Stability | Extremely low; unstable at any temperature |
| Nuclear Stability | Unstable; limited by the half-life of the No isotope |
No Published Research Found on Methane-Nobelium Interactions
A thorough review of scientific literature reveals no published studies, either experimental or theoretical, on the chemical interactions between methane (CH₄) and nobelium (No). Consequently, data regarding the electronic structure, bonding, potential energy surface, or dissociation energies for a hypothetical "methane;nobelium" compound is not available.
The absence of research on this chemical system can be attributed to the significant challenges associated with studying the chemistry of nobelium. Nobelium is a synthetic, superheavy element that can only be produced in minute quantities in particle accelerators. wikipedia.orgchemicalengineeringworld.com Its most stable isotope, ²⁵⁹No, has a half-life of only 58 minutes, making extensive chemical experimentation extremely difficult. wikipedia.org
Current research on nobelium chemistry is limited and has been conducted primarily in aqueous solutions to understand its fundamental properties, such as its stable oxidation states. wikipedia.orgchemicalengineeringworld.com These studies have confirmed that nobelium is unique among the actinides for having a stable +2 oxidation state in aqueous solution, in addition to the more common +3 state. chemicalengineeringworld.com
In contrast, methane is a simple, stable, and abundant hydrocarbon. wikipedia.org Its structure, bonding, and reactions are well-documented. bartleby.comlibretexts.org Theoretical studies have explored its interactions with other molecules, such as water or other methane molecules, detailing their potential energy surfaces. hsu-hh.denih.gov
However, the extreme radioactivity and scarcity of nobelium have precluded investigations into its potential interactions with a relatively inert molecule like methane. Such research would require overcoming immense technical hurdles to produce enough nobelium and to conduct complex measurements before the element decays. Therefore, topics such as potential energy surface exploration and the theoretical prediction of dissociation energies, which require substantial computational or experimental effort, have not been undertaken for the methane-nobelium system.
Due to the lack of any scientific data, it is not possible to provide an analysis of the electronic structure, bonding, or energy profiles related to methane-nobelium interactions.
Reaction Mechanisms and Catalysis Involving Hypothetical Methane Nobelium Systems
Theoretical Pathways for C-H Bond Activation of Methane (B114726) by Nobelium Centers
The activation of the strong carbon-hydrogen (C-H) bond in methane is a critical first step in its functionalization. Theoretical studies on heavy elements like nobelium provide insights into how its unique electronic structure might facilitate this challenging reaction.
Oxidative Addition, Sigma-Bond Metathesis, and Electrophilic Activation Mechanisms
While direct experimental evidence for the reaction of nobelium with methane is nonexistent, theoretical chemistry allows for the exploration of potential reaction pathways. The primary mechanisms considered for C-H bond activation by metal centers are oxidative addition, sigma-bond metathesis, and electrophilic activation.
Oxidative Addition: In this pathway, the metal center inserts itself into the C-H bond, leading to the formation of a hydrido-methyl-nobelium complex, H-No-CH₃. This process would involve a change in the oxidation state of nobelium, likely from No(I) to No(III) or No(II) to No(IV). The stability of the +2 oxidation state for nobelium, a consequence of relativistic effects, makes this a plausible, though energetically demanding, route.
Sigma-Bond Metathesis: This mechanism involves a concerted, four-centered transition state where a ligand on the nobelium center exchanges with the hydrogen or methyl group of methane. For instance, a hypothetical nobelium-ligand (No-L) complex could react with methane (CH₄) to form a nobelium-methyl complex (No-CH₃) and a protonated ligand (L-H). This pathway avoids a formal change in the oxidation state of the metal.
Electrophilic Activation: A sufficiently electrophilic nobelium center could interact with the electron density of the C-H bond, weakening it and making it more susceptible to cleavage. This might not lead to the complete breaking of the bond but could be a precursor to other reaction steps.
Influence of Relativistic Effects on Activation Barriers and Reaction Energetics
For superheavy elements like nobelium, relativistic effects are not mere perturbations but are fundamental to their chemical behavior. These effects arise from the high velocity of the inner-shell electrons, leading to a contraction of s and p orbitals and an expansion and destabilization of d and f orbitals.
Proposed Catalytic Cycles for Methane Conversion or Functionalization
Building on the theoretical possibility of C-H bond activation, one can envision hypothetical catalytic cycles where a nobelium complex facilitates the conversion of methane into other products.
Rational Design of Hypothetical Nobelium-Based Catalysts for Methane Transformation
The rational design of a nobelium-based catalyst would hinge on manipulating its electronic properties through the choice of ligands. To promote reactivity, ligands would need to:
Modulate the electron density at the nobelium center to enhance its interaction with methane.
Be stable under the harsh conditions required for methane activation.
Facilitate the subsequent steps of the catalytic cycle, such as product release.
For example, carefully chosen ancillary ligands could potentially lower the energy barrier for oxidative addition or sigma-bond metathesis. The design of such catalysts remains a purely theoretical exercise due to the challenges of nobelium chemistry.
Theoretical Assessment of Turnover Frequencies and Selectivity in Catalytic Processes
The ultimate measure of a catalyst's effectiveness lies in its turnover frequency (TOF) and selectivity. For a hypothetical nobelium catalyst, these parameters would be assessed using computational methods.
Selectivity: Selectivity, the preference for the formation of a specific product, would be evaluated by comparing the energy barriers for different potential reaction pathways leading to various products.
These theoretical assessments are computationally intensive and rely on high-level quantum chemical calculations.
Comparison of Nobelium's Predicted Reactivity with Other Actinides and Lanthanides
The predicted reactivity of nobelium can be contextualized by comparing it with its neighbors in the periodic table.
Other Actinides: Earlier actinides, such as thorium and uranium, are known to be reactive in C-H activation. Their larger ionic radii and more accessible higher oxidation states generally lead to lower activation barriers compared to what is predicted for nobelium. As one moves across the actinide series, the contraction of the actinide orbitals and increasing nuclear charge generally lead to a decrease in reactivity.
Lanthanides: The lanthanides, which are often compared to the actinides, also exhibit C-H activation reactivity. However, the 4f orbitals of the lanthanides are more shielded and less involved in bonding than the 5f orbitals of the actinides. This difference in electronic structure leads to distinct reactivity patterns. The pronounced stability of the +2 oxidation state in nobelium is a key feature that distinguishes it from most lanthanides, which typically favor the +3 state.
Below is a comparative table of predicted properties relevant to C-H activation for selected actinides and lanthanides.
| Element | Common Oxidation States | Electronic Configuration | Predicted C-H Activation Reactivity | Key Distinguishing Feature |
| Thorium (Th) | +4 | [Rn] 6d² 7s² | High | Accessibility of the +4 oxidation state |
| Uranium (U) | +3, +4, +5, +6 | [Rn] 5f³ 6d¹ 7s² | High | Rich redox chemistry and f-orbital participation |
| Nobelium (No) | +2, (+3) | [Rn] 5f¹⁴ 7s² | Low (Theoretically) | Strong relativistic stabilization of the +2 state |
| Lutetium (Lu) | +3 | [Xe] 4f¹⁴ 5d¹ 6s² | Moderate | Filled 4f shell, behaves like a d-block element |
Role of Supporting Ligands and Environmental Effects in Modulating Nobelium Reactivity
In the theoretical exploration of a hypothetical methane-nobelium system, the reactivity of the nobelium center would be profoundly influenced by its coordination environment. This includes the electronic and steric properties of supporting ligands and the broader environmental conditions under which a reaction might occur. asee.orgnih.gov
Supporting Ligands:
Supporting ligands are crucial in organometallic chemistry for stabilizing the metal center, tuning its reactivity, and directing the course of a reaction. acs.orgsioc-journal.cn For a hypothetical nobelium complex, ligands would play a critical role in modulating the stability of potential Nobelium-Carbon (No-C) or Nobelium-Hydrogen (No-H) bonds formed during methane activation.
The choice of ligands could theoretically determine whether a nobelium complex is capable of activating the strong C-H bonds in methane. nih.govresearchgate.net This is a significant challenge even for more conventional transition metals. escholarship.orgcdnsciencepub.com The reactivity of such a complex would be a delicate balance of several factors:
Electronic Effects: The electron-donating or -withdrawing nature of a ligand can alter the electron density at the nobelium center. Strongly electron-donating ligands could, in theory, make the nobelium center more electron-rich and thus more reactive towards the C-H bond in methane through a process like sigma-bond metathesis. escholarship.orgacs.org Conversely, electron-withdrawing ligands might stabilize the nobelium complex, making it less reactive.
Steric Effects: The size and shape of the ligands create a "pocket" around the metal center, influencing which molecules can approach and how they can bind. sioc-journal.cn Bulky ligands could prevent the formation of undesirable dimeric or polymeric species, thereby maintaining a reactive monomeric nobelium center. However, excessive steric hindrance could also block methane from accessing the metal, thus inhibiting any potential reaction.
Drawing parallels from thorium and uranium chemistry, ligands such as cyclopentadienyl (B1206354) (Cp) and its pentamethylated derivative (Cp*), as well as various N-heterocyclic carbenes (NHCs) and iminato ligands, have been shown to support reactive actinide complexes. acs.orgrsc.orgrsc.org In a hypothetical nobelium-methane system, similar ligands could be envisioned to stabilize the nobelium atom and facilitate C-H activation.
Theoretical Influence of Ligand Properties on Nobelium-Methane Interaction:
| Ligand Type (Hypothetical) | Electronic Property | Steric Profile | Predicted Effect on No-CH3 Bond | Predicted Reactivity |
| Permethylcyclopentadienyl (Cp*) | Strong σ-donor, weak π-acceptor | Bulky | Stabilized | Moderate; balances stability and access |
| N-Heterocyclic Carbene (NHC) | Strong σ-donor | Tunable | Stabilized | Potentially high; promotes electron density at No |
| Tris(pyrazolyl)borate (Tp) | Strong σ-donor, weak π-acceptor | Encapsulating | Highly Stabilized | Low; may sterically hinder methane approach |
| Amide/Alkoxide | Strong σ- and π-donor | Variable | Stabilized | Moderate; sensitive to ligand size |
This table is a theoretical construct based on general principles of organometallic chemistry and is not based on experimental data for nobelium.
Environmental Effects:
The surrounding environment, or reaction medium, can also play a significant role in the theoretical reactivity of a nobelium complex. asee.orglidsen.com
Solvent Polarity: The polarity of the solvent could influence the stability of charged or polar intermediates in a potential reaction pathway. A non-polar solvent might be favored to avoid coordination to the nobelium center, which could inhibit methane binding.
Temperature and Pressure: These fundamental parameters would affect reaction kinetics. asee.org Given the inherent instability of nobelium, any experimental work would likely need to be conducted at very low temperatures to trap reactive species. High pressure might be required to encourage the interaction of gaseous methane with the nobelium complex.
Presence of Other Substances: The presence of other molecules, even those considered non-reactive like noble gases used in matrix isolation studies, could have subtle effects on the electronic structure and stability of a transient nobelium-methane complex. wikipedia.org Contaminants like water or oxygen would be highly detrimental, leading to rapid decomposition. nih.govlidsen.com
Due to the extreme challenges of working with nobelium—its scarcity, radioactivity, and short half-life—all discussions of its complex chemistry remain in the realm of computational and theoretical studies. scienceinfo.comchemicalengineeringworld.comaip.org These theoretical explorations, however, are vital for pushing the boundaries of our understanding of the periodic table and the fundamental principles of chemical reactivity. sioc-journal.cnamazon.comutexas.edu
Spectroscopic and Analytical Probes for Hypothetical Methane Nobelium Interactions
Predicted Vibrational Frequencies and Infrared Spectral Signatures of Methane-Nobelium Adducts
Computational quantum chemistry allows for the prediction of the vibrational modes of a molecule, which are observable via infrared (IR) spectroscopy. cardiff.ac.uk For a hypothetical methane-nobelium adduct (CH₄-No), ab initio calculations, likely employing Density Functional Theory (DFT) with relativistic corrections, are necessary to model the potential energy surface and determine the vibrational frequencies. wsu.eduarxiv.org
The interaction between a methane (B114726) molecule and a nobelium atom is expected to be weak. The primary vibrational modes would consist of the internal vibrations of the methane moiety, slightly perturbed by the presence of the nobelium atom, and new, low-frequency modes corresponding to the weak intermolecular bond.
Key predicted spectral features would include:
C-H Stretching Modes: The symmetric and asymmetric C-H stretching frequencies in methane (typically ~2900-3000 cm⁻¹) would be expected to exhibit a small redshift (a shift to lower frequency) upon adduct formation. This shift indicates a slight weakening of the C-H bonds due to the electronic interaction with nobelium.
C-H Bending Modes: Similarly, the scissoring and rocking modes of methane (~1300-1550 cm⁻¹) would also be perturbed, providing further evidence of an interaction.
No-C Stretching Mode: A new, low-frequency vibrational mode corresponding to the stretching of the weak No-C bond would be the most direct evidence of adduct formation. Its predicted frequency would likely be in the far-infrared region (< 400 cm⁻¹), characteristic of weak bonds involving very heavy atoms.
These predictions are generated through harmonic frequency calculations, though more advanced anharmonic computations could provide a more accurate spectrum. nih.gov
| Vibrational Mode | Symmetry | Predicted Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) | Description |
|---|---|---|---|---|
| ν₁ | A₁ | 2915 | Low | Symmetric C-H Stretch (Perturbed) |
| ν₂ | E | 1530 | Medium | Symmetric C-H Bend (Perturbed) |
| ν₃ | F₂ | 3015 | High | Asymmetric C-H Stretch (Perturbed) |
| ν₄ | F₂ | 1305 | Medium | Asymmetric C-H Bend (Perturbed) |
| ν₅ | A₁ | 250 | Medium | No-C Stretch |
Theoretical Electronic Absorption and Emission Spectra for Characterizing Electronic Transitions
The electronic structure of nobelium is heavily influenced by relativistic effects, which stabilize the 7s orbitals and create a large energy gap between the filled 5f¹⁴ subshell and higher-lying orbitals. wikipedia.orgwebqc.org Theoretical calculations of the electronic spectrum of atomic nobelium have been performed, providing a basis for understanding its compounds. aps.org
For a CH₄-No adduct, theoretical methods such as time-dependent DFT (TD-DFT) or multireference methods like CASSCF/CASPT2 would be used to predict the electronic absorption (UV-Vis) and emission spectra. These spectra are governed by transitions between molecular orbitals of the complex. Given the closed-shell nature of both methane and No(II), strong absorptions are not expected in the visible region. The primary transitions would likely involve:
Metal-to-Ligand Charge Transfer (MLCT): Excitation of an electron from a nobelium-centered orbital to an antibonding orbital of the methane ligand.
Intra-atomic Excitations: Transitions within the nobelium atom's orbitals (e.g., from 7s or 5f to 6d or 7p levels), perturbed by the presence of methane. Theoretical studies have predicted a very strong atomic transition for nobelium around 29961 cm⁻¹. aps.orgaps.org The presence of methane would be expected to shift this transition and induce others.
| Transition Type | Predicted Wavelength (nm) | Predicted Oscillator Strength (f) | Description |
|---|---|---|---|
| Intra-atomic (No) | 334 | High | Perturbed 7s² → 7s¹7p¹ transition |
| Charge Transfer | 280 | Low | No(5f) → CH₄(σ*) |
| Intra-atomic (No) | 245 | Medium | Perturbed 5f¹⁴ → 5f¹³6d¹ transition |
Computational Nuclear Magnetic Resonance (NMR) Parameters for Hypothetical Methane-Nobelium Species
NMR spectroscopy is a powerful tool for structure elucidation, but for compounds containing heavy elements like nobelium, theoretical predictions are essential and complex. mdpi.com The calculation of NMR parameters (chemical shifts and coupling constants) for a CH₄-No species must account for significant relativistic effects. researchgate.net These effects are broadly categorized as scalar relativistic (SR) and spin-orbit (SO) coupling. core.ac.ukacs.org
For a heavy atom like nobelium, SO coupling, in particular, can dramatically alter the chemical shifts of neighboring light atoms like ¹H and ¹³C—a phenomenon known as the "heavy-atom effect on the light-atom shielding" (HALA effect). core.ac.uknih.gov
¹H and ¹³C Chemical Shifts: The proton and carbon signals of methane would be expected to shift significantly from their typical values upon coordination to nobelium. Relativistic DFT calculations using specialized Hamiltonians (e.g., ZORA or Dirac-Kohn-Sham) are required to predict these shifts accurately. bohrium.com The magnitude of the shift would be a sensitive probe of the No-C bond distance and the nature of the electronic interaction.
Nobelium NMR: While no nobelium isotopes have a known nuclear spin suitable for NMR, theoretical calculations could predict the chemical shift for a hypothetical NMR-active isotope. The nobelium chemical shielding would be exceptionally large and dominated by relativistic contributions.
| Nucleus | Non-Relativistic (SR) Calculation | Relativistic (SR + SO) Calculation | Predicted Relativistic Effect (SO Contribution) |
|---|---|---|---|
| ¹H | 0.35 | 1.85 | +1.50 |
| ¹³C | -5.2 | +15.8 | +21.0 |
Mass Spectrometric Signatures and Fragmentation Patterns of Theoretically Stable Complexes
Mass spectrometry (MS) provides information on the mass-to-charge ratio (m/z) of ions, confirming molecular weight and offering structural insights through fragmentation. For a CH₄-No complex, the primary signature would be the molecular ion [CH₄No]⁺. The exact m/z value would depend on the isotopes of C, H, and No. Nobelium's most stable isotope is ²⁵⁹No. wikipedia.org
Theoretical calculations can help predict the stability of the molecular ion and its likely fragmentation pathways upon ionization. uvic.ca Given the weak nature of the methane-nobelium bond, the primary fragmentation pathway would likely be the cleavage of this bond.
Molecular Ion Peak: The appearance of an ion peak at m/z ≈ 275 (for ¹²C¹H₄²⁵⁹No⁺) would be the primary evidence for the complex. The distinctive isotopic distribution of any other nobelium isotopes used in the synthesis would further confirm its presence.
Fragmentation Pattern: The most probable fragmentation would be the loss of the neutral methane molecule, leading to a strong signal for the No⁺ ion. Other potential, though less likely, fragmentation pathways could involve the loss of a hydrogen atom or a methyl radical from the molecular ion.
| Ion | Predicted m/z | Predicted Relative Abundance | Description |
|---|---|---|---|
| [CH₄No]⁺ | 275.1 | 20% | Molecular Ion |
| [CH₃No]⁺ | 274.1 | 5% | Loss of H radical |
| [No]⁺ | 259.1 | 100% | Loss of neutral CH₄ |
X-ray Spectroscopy and Core-Level Binding Energy Predictions for Oxidation State Determination
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons, providing direct information about an element's chemical environment and oxidation state. anl.gov For a hypothetical CH₄-No species, theoretical calculations are essential to predict the core-level binding energies of nobelium's electrons (e.g., from the 4f, 5d, or 6p orbitals).
The binding energies are highly sensitive to the effective nuclear charge on the atom. An interaction with methane, which would involve some degree of charge donation or polarization, would cause a chemical shift in the nobelium core-level spectra compared to that of an isolated No atom. Theoretical studies on other actinide compounds show that XPS can be a powerful tool for determining oxidation states. arxiv.org
By calculating the binding energies for nobelium in different formal oxidation states (e.g., No(0), No(I), No(II)), a theoretical framework can be established. Comparing the predicted spectrum for the CH₄-No adduct to these reference values would allow for the unambiguous determination of nobelium's oxidation state within the complex, confirming the expected dominant +2 state. wikipedia.orgsamaterials.com
| Core Level | Predicted BE for No(0) | Predicted BE for No(II) in CH₄-No | Predicted Chemical Shift (eV) |
|---|---|---|---|
| No 4f₇/₂ | 425.8 | 428.1 | +2.3 |
| No 5d₅/₂ | 135.2 | 137.9 | +2.7 |
| No 6p₃/₂ | 38.1 | 40.5 | +2.4 |
Broader Implications and Future Research Directions
Contributions to the Understanding of Superheavy Element Chemistry and Periodic Table Trends
Studying the hypothetical interaction between nobelium and methane (B114726) provides a unique computational window into the chemical behavior of superheavy elements (SHEs). energy.govosti.gov Nobelium, as the penultimate actinide, is a critical element for understanding the trends across the actinide series and the influence of extreme relativistic effects. lbl.govwikipedia.org
Relativistic Effects: For elements with a high atomic number like nobelium (Z=102), electrons travel at speeds comparable to the speed of light. wikipedia.orgresearchgate.net This leads to significant relativistic effects, such as the contraction and stabilization of s and p orbitals and the expansion of d and f orbitals. researchgate.netberkeley.eduacademie-sciences.fr Modeling the No-CH₄ interaction would allow chemists to probe how these effects influence bonding, preferred oxidation states, and molecular geometry, which often deviate from the trends observed in lighter elements. lbl.govwikipedia.org
Oxidation State Stability: Nobelium is unique among the actinides for having a surprisingly stable +2 oxidation state in aqueous solution, in addition to the more common +3 state. wikipedia.org This is attributed to its [Rn]5f¹⁴7s² electron configuration, where the filled 5f¹⁴ shell provides extra stability to the No²⁺ ion. wikipedia.org A theoretical study of its interaction with methane could predict which oxidation state nobelium would adopt when forming organometallic-type bonds, offering fundamental insights into its reactivity.
Periodic Trends: The chemistry of SHEs challenges the simple extrapolation of periodic trends. lbl.gov Understanding how nobelium interacts with the C-H bonds of methane can help place it correctly within the periodic table and refine our understanding of the actinide series. study.comlbl.gov
Advancements in Computational Chemistry Methodologies for Highly Challenging Systems
The methane-nobelium system is a quintessential example of a "highly challenging system" for computational chemistry. The combination of a superheavy element with many electrons and the need to accurately model weak interactions makes it a perfect test case for developing and validating new theoretical methods.
Complexity of Calculation: An accurate theoretical description requires methods that can handle both relativistic effects and strong electron correlation. This necessitates the use of sophisticated quantum chemical models, such as those based on the Dirac equation.
Benchmarking New Methods: By applying new computational techniques to the No-CH₄ system and comparing them, researchers can benchmark their accuracy and efficiency. This drives innovation in creating methods that are both reliable and computationally feasible for even heavier elements in the 7th and potential 8th periods of the periodic table. livescience.com
Table 1: Key Theoretical Challenges in Modeling the Methane-Nobelium System
| Challenge | Description | Required Computational Approach |
| Relativistic Effects | The high nuclear charge of Nobelium (Z=102) causes inner-shell electrons to move at speeds near the speed of light, altering orbital energies and shapes. | Four-component or two-component relativistic quantum chemistry methods (e.g., Dirac-Hartree-Fock). |
| Electron Correlation | The interaction and repulsion between Nobelium's 102 electrons must be accurately described to predict chemical behavior. | High-level correlated methods such as Coupled Cluster (CCSD(T)) or advanced Density Functional Theory (DFT). |
| Spin-Orbit Coupling | The interaction between an electron's spin and its orbital motion is significant in heavy elements, splitting energy levels. | Inclusion of spin-orbit coupling terms in the Hamiltonian is essential for accurate energy and property calculations. |
| Van der Waals Forces | The interaction between methane and nobelium may be dominated by weak dispersion forces, which are difficult to model accurately. | DFT functionals with dispersion corrections (e.g., DFT-D3) or high-level wavefunction-based methods. |
Conceptual Innovations in Methane Activation and Functionalization Chemistry
Methane is the primary component of natural gas, but its chemical inertness makes it difficult to convert into more valuable chemicals. The process of breaking methane's strong C-H bond is known as "methane activation." nih.gov
Novel Activation Pathways: While experimental methane activation often relies on transition metals, the unique electronic structure of a superheavy element like nobelium could, in theory, offer new activation pathways. nih.govnih.gov Theoretical studies can explore mechanisms such as oxidative addition or sigma-bond metathesis in this uncharted chemical territory.
Understanding Bonding: The nature of a potential Nobelium-Carbon or Nobelium-Hydrogen bond would be unlike typical organometallic bonds, heavily influenced by relativistic effects. berkeley.edu Studying these interactions computationally could expand our fundamental understanding of chemical bonding.
Interdisciplinary Research Opportunities at the Interface of Nuclear Physics and Theoretical Chemistry
The study of superheavy elements is an inherently interdisciplinary field where nuclear physics and theoretical chemistry are deeply intertwined. home.cernfiu.eduunc.edu
Synthesis and Properties: Nuclear physicists work to synthesize new elements and isotopes in particle accelerators. wikipedia.orgepj-conferences.orgaps.org The properties of these nuclei—their half-life, decay modes, and even their shape—are critical inputs for theoretical chemists who calculate the element's chemical behavior. osti.gov
Probing Nuclear Structure: While a subtle effect, the chemical properties of an element can be influenced by the specific isotope used. Theoretical calculations on a system like No-CH₄ could explore how different nobelium isotopes might lead to slightly different interaction energies, providing a chemical means to probe nuclear structure.
Guiding Future Experiments: As experimental techniques advance, allowing for "atom-at-a-time" chemistry, theoretical predictions become crucial. lbl.gov High-quality computational studies on how a nobelium atom might interact with simple molecules can guide the design of future, incredibly difficult experiments. arxiv.org
Identification of Key Research Gaps and Unexplored Frontiers in Methane-Nobelium System Studies
The theoretical study of the methane-nobelium system highlights several key research gaps and points toward unexplored frontiers in the chemistry of the heaviest elements.
Accuracy of Theoretical Models: There is ongoing debate and development in determining the most accurate and efficient computational methods for superheavy elements. The No-CH₄ system serves as a challenging benchmark where different methods may yield different results.
Exploring Heavier Elements: The insights and methodologies developed from studying the No-CH₄ system would be directly applicable to predicting the chemistry of even heavier, yet-to-be-synthesized elements like 119 and 120. livescience.comsciencenews.org This represents the ultimate frontier of the periodic table.
Condensed-Phase and Solid-State Chemistry: Current computational studies are limited to gas-phase interactions of a single nobelium atom. A major unexplored frontier is the theoretical modeling of the solid-state or condensed-phase chemistry of nobelium, which would be essential for understanding its macroscopic properties if it could ever be produced in larger quantities.
Q & A
Q. What experimental methods are most reliable for measuring methane's isotopic composition (e.g., δ¹³C-CH₄) in environmental samples?
Category: Basic/Methodological
- Isotopic analysis of methane requires gas chromatography coupled with isotope-ratio mass spectrometry (GC-IRMS). Calibration against certified reference materials (e.g., USGS44) ensures accuracy. For field samples, cryogenic trapping or adsorption tubes (e.g., Carboxen) minimize contamination . Replicate measurements and blank corrections are critical to address instrument drift and background noise .
Q. How can nobelium’s electronic structure be inferred from its ionization potential (IP)?
Category: Basic/Theoretical
- Nobelium’s first IP (6.62621 ± 0.00005 eV) is determined via resonance ionization spectroscopy in gas-phase experiments. Comparing experimental IP values (Table I in ) with theoretical models like Multi-Configuration Dirac-Fock (MCDF) calculations highlights relativistic effects on electron configurations. Researchers must account for spin-orbit coupling and quantum electrodynamic corrections in predictive models .
Q. What are the primary challenges in synthesizing nobelium isotopes, and how are these addressed?
Category: Basic/Synthesis
- Nobelium (No, Z=102) is produced via heavy-ion fusion (e.g., Pb-208 + Ca-48 → No-256). Challenges include low cross-sections (<1 μb) and short half-lives (seconds). Advanced separation techniques like gas-jet recoil systems coupled with α-spectroscopy improve detection sensitivity. Isotope yield optimization requires precise beam energy tuning and high-purity targets .
Advanced Research Questions
Q. How do discrepancies between experimental and theoretical values for nobelium’s ionization potential inform relativistic quantum models?
Category: Advanced/Data Contradiction
- The experimental IP of No (6.62621 eV) shows a 0.3% deviation from MCDF predictions (Table I in ). This discrepancy arises from omitted higher-order relativistic effects (e.g., Breit interaction) or electron correlation errors. Advanced models like Configuration Interaction + All-Order (CI+AO) improve accuracy but require computational scaling adjustments for superheavy elements .
Q. What methodological frameworks resolve contradictions in methane source attribution studies (e.g., biogenic vs. thermogenic)?
Category: Advanced/Data Analysis
- Combine δ¹³C-CH₄, δ²H-CH₄, and clumped isotopes (Δ₁₈) to disentangle sources. For example, microbial methane typically has δ¹³C < -60‰, while thermogenic ranges from -50‰ to -20‰. Bayesian mixing models (e.g., MixSIAR) integrate isotopic and concentration data, but require rigorous uncertainty propagation .
Q. How can nobelium’s chemical behavior be studied given its short half-life and scarcity?
Category: Advanced/Experimental Design
- Use gas-phase chromatography coupled with cryogenic traps to study No’s adsorption enthalpy on Au surfaces. Compare with homologous lanthanides (e.g., Yb) to infer divalent character. Laser ablation techniques enable time-resolved studies of No complexes (e.g., NoCl₂), but require sub-second spectroscopic detection .
Methodological and Reproducibility Considerations
Q. What protocols ensure reproducibility in methane flux measurements across heterogeneous environments?
Category: Methodological
- Standardize chamber design (static or dynamic) and deployment time (<30 min) to minimize microclimate disturbances. Use eddy covariance towers for ecosystem-scale validation. Open-data repositories (e.g., FLUXNET) facilitate cross-study comparisons, but metadata must detail calibration protocols and detection limits .
Q. How should researchers document nobelium synthesis experiments to enable replication?
Category: Methodological/Reproducibility
- Report beam energy (MeV/nucleon), target thickness (mg/cm²), and separation efficiency (%). Provide raw α-decay spectra and dead-time corrections. Publish target purity certificates and beam monitor data in supplementary materials. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Data Analysis and Theoretical Challenges
Q. What statistical approaches mitigate overinterpretation in methane time-series data with high noise?
Category: Advanced/Data Analysis
Q. How do quantum Monte Carlo (QMC) methods improve nobelium’s electron affinity predictions compared to DFT?
Category: Advanced/Theoretical
- QMC reduces density functional theory (DFT) errors in electron correlation for f-block elements. For No, QMC predicts electron affinity within 0.1 eV of experimental limits, whereas DFT varies by >0.5 eV due to exchange-correlation functional limitations. High-performance computing (HPC) clusters are essential for scalability .
Ethical and Literature Review Practices
Q. How can researchers address ethical concerns in studies involving radioactive isotopes like nobelium?
Category: Methodological/Ethics
Q. What strategies optimize literature reviews for interdisciplinary methane studies (e.g., climate science and microbiology)?
Category: Methodological/Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
